molecular formula C22H23N5O3 B2671632 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900882-33-9

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2671632
M. Wt: 405.458
InChI Key: WCFDCNWWHHIBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Met Kinase Inhibition

The compound is related to substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, identified as potent and selective Met kinase inhibitors. These inhibitors have shown efficacy in tumor stasis in Met-dependent human gastric carcinoma models (Schroeder et al., 2009).

Synthesis of Novel Pyrido-Thieno-Pyrimidines

The compound is structurally similar to novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines synthesized for exploring various pharmacological applications. These compounds have been used as synthons for creating fused polyheterocyclic systems, indicating their versatility in medicinal chemistry (Bakhite et al., 2005).

Antifungal Activity

Pyrido[2,3-d]pyrimidine derivatives, related to the compound, have been synthesized and evaluated for their antifungal activities. This suggests potential use in developing antifungal agents (Hanafy, 2011).

Pyrimidine N-oxides Synthesis

Carboxamide oximes, structurally related to the compound, are precursors in the synthesis of pyrimidine N-oxides. This highlights its relevance in creating novel pyrimidine-based compounds (Mlakar et al., 1998).

Renin Inhibition

Benzimidazole derivatives, including structures similar to the compound, have been explored as renin inhibitors. These derivatives have shown potential as potent and orally bioavailable renin inhibitors, indicative of therapeutic applications (Tokuhara et al., 2018).

Analgesic Properties Optimization

The compound's analogs have been studied for optimizing analgesic properties. Such research underscores its potential in pain management and drug development (Ukrainets et al., 2015).

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives are ongoing . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-15-6-4-9-27-19(15)25-20-17(22(27)29)12-18(26(20)10-5-11-30-2)21(28)24-14-16-7-3-8-23-13-16/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFDCNWWHHIBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.